molecular formula C24H26N6O B2802935 1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide CAS No. 2034620-18-1

1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2802935
CAS No.: 2034620-18-1
M. Wt: 414.513
InChI Key: GWYXEQHQNSQYNZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a phenyl group at the 6-position, a pyridine ring functionalized with a pyrrolidine moiety at the 2-position, and an azetidine-3-carboxamide group linked via a methyl bridge. The pyrimidine and pyridine rings are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking interactions, while the azetidine ring may confer metabolic stability compared to larger cyclic amines like pyrrolidine .

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c31-24(26-14-18-8-9-25-22(12-18)29-10-4-5-11-29)20-15-30(16-20)23-13-21(27-17-28-23)19-6-2-1-3-7-19/h1-3,6-9,12-13,17,20H,4-5,10-11,14-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYXEQHQNSQYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the carboxamide group and subsequent functionalization with pyrimidinyl and pyridinyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid architecture, combining pyrimidine, pyridine, and azetidine systems. Below is a comparative analysis with related compounds from the provided evidence:

Compound Core Structure Substituents/Functional Groups Hypothesized Advantages/Limitations
1-(6-Phenylpyrimidin-4-yl)-N-((2-(Pyrrolidin-1-yl)Pyridin-4-yl)Methyl)Azetidine-3-Carboxamide (Target) Pyrimidine + Pyridine + Azetidine Phenyl (C6H5), Pyrrolidine (5-membered N-ring), Azetidine-3-carboxamide Azetidine’s smaller ring may reduce metabolic degradation; pyrrolidine-pyridine linkage enhances solubility .
N-(2-Chloro-3-((3-(Hydroxymethyl)Pyrrolidin-1-yl)Methyl)Pyridin-4-yl)Pivalamide•HCl (, Entry 104) Pyridine Chloro, Hydroxymethyl-pyrrolidine, Pivalamide Bulkier pivalamide group may limit membrane permeability; hydroxymethyl-pyrrolidine improves hydrophilicity .
tert-Butyl 4-Chloro-2-(3-Hydroxyprop-1-ynyl)Pyridin-3-yl Carbonate (, Entry 105) Pyridine Chloro, tert-Butyl carbonate, Hydroxypropynyl Propynyl group introduces rigidity; tert-butyl carbonate may enhance stability but reduce aqueous solubility .
Triazine-Pyrrolidinyl Butyramide () Triazine Multiple dimethylamino-benzylidene groups, pyrrolidin-1-yl-butyryl Triazine core enables multi-target engagement; high steric bulk may hinder blood-brain barrier penetration .

Critical Observations

Azetidine vs. Pyrrolidine : The target compound’s azetidine (4-membered ring) likely reduces ring strain compared to pyrrolidine (5-membered) while maintaining metabolic stability. This contrasts with ’s compounds, where pyrrolidine derivatives are more common .

Pyrimidine vs. Triazine : The pyrimidine core in the target compound may offer selective kinase binding compared to the triazine-based compound in , which could exhibit broader polypharmacology .

Solubility : The pyrrolidine-pyridine linkage in the target compound may enhance solubility relative to the tert-butyl carbonate group in ’s Entry 105, which is prone to hydrolysis and aggregation .

Recommendations for Future Studies

  • Conduct kinase panel assays to validate selectivity.
  • Compare metabolic stability in vitro against pyrrolidine-containing analogs (e.g., , Entry 104).

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide, also referred to by its CAS number 2034620-18-1, is a synthetic organic compound with potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrimidine ring, a pyridine moiety, and an azetidine scaffold. The presence of these heterocycles contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H26N6O
Molecular Weight426.50 g/mol
CAS Number2034620-18-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. It may modulate cellular signaling pathways, affecting processes such as apoptosis and cell proliferation. The specific mechanism remains under investigation, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine and pyrimidine derivatives against various bacterial strains, suggesting that this compound could possess similar activities due to its structural components .

Anticancer Properties

Preliminary studies suggest that azetidine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways may lead to the activation of apoptotic signals in malignant cells. Case studies have shown that related compounds can inhibit tumor growth in vitro and in vivo .

Antiviral Activity

Recent literature has explored the antiviral properties of pyridine-containing compounds. Given the structural similarities, it is plausible that this compound may exhibit antiviral effects against specific viral pathogens .

Case Studies

  • Antimicrobial Efficacy : A study conducted on similar pyrimidine derivatives demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in clinical settings.
  • Cancer Cell Line Studies : Research involving azetidine derivatives showed promising results in inhibiting proliferation in breast cancer cell lines (MCF7), suggesting that this compound could be investigated for its anticancer potential.

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